Cas no 41684-13-3 (1-(4-Methoxyphenyl)-N-methylethanamine)

1-(4-Methoxyphenyl)-N-methylethanamine is a substituted phenethylamine derivative characterized by a methoxy group at the para position of the phenyl ring and a methyl substitution on the amine nitrogen. This structural configuration imparts distinct physicochemical properties, including enhanced lipophilicity and potential modulation of receptor binding affinity. The compound is of interest in pharmaceutical and chemical research due to its role as a precursor or intermediate in the synthesis of bioactive molecules. Its well-defined molecular structure allows for precise modifications, making it valuable for structure-activity relationship studies. High purity grades ensure reproducibility in experimental applications, supporting its utility in controlled synthetic pathways and pharmacological investigations.
1-(4-Methoxyphenyl)-N-methylethanamine structure
41684-13-3 structure
Product Name:1-(4-Methoxyphenyl)-N-methylethanamine
CAS No:41684-13-3
MF:C10H15NO
MW:165.232202768326
MDL:MFCD01123259
CID:1086227
PubChem ID:3115585
Update Time:2025-10-21

1-(4-Methoxyphenyl)-N-methylethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Methoxyphenyl)-N-methylethanamine
    • N-[1-(4-methoxyphenyl)ethyl]-N-methylamine
    • [1-(4-Methoxy-phenyl)-ethyl]-methyl-amine
    • FT-0696924
    • 1-(4-Methoxyphenyl)-N-methylethanamine x1hcl
    • SCHEMBL327954
    • CS-0215744
    • DTXSID80389421
    • AKOS000127752
    • Z239628826
    • AKOS016050676
    • SB76263
    • [1-(4-methoxy-phenyl)-ethyl]-methyl-amine, AldrichCPR
    • N12207
    • 41684-13-3
    • [1-(4-methoxyphenyl)ethyl](methyl)amine
    • EN300-29763
    • MDL: MFCD01123259
    • Inchi: 1S/C10H15NO/c1-8(11-2)9-4-6-10(12-3)7-5-9/h4-8,11H,1-3H3
    • InChI Key: DUUDSVJQKGZSDN-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)C(C)NC

Computed Properties

  • Exact Mass: 165.115364102g/mol
  • Monoisotopic Mass: 165.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 233.7±23.0 °C at 760 mmHg

1-(4-Methoxyphenyl)-N-methylethanamine Security Information

1-(4-Methoxyphenyl)-N-methylethanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M228173-100mg
1-(4-methoxyphenyl)-N-methylethanamine
41684-13-3
100mg
$ 50.00 2022-06-04
TRC
M228173-500mg
1-(4-methoxyphenyl)-N-methylethanamine
41684-13-3
500mg
$ 160.00 2022-06-04
TRC
M228173-1g
1-(4-methoxyphenyl)-N-methylethanamine
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1g
$ 250.00 2022-06-04
Fluorochem
055354-1g
1-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride
41684-13-3 95%
1g
£59.00 2022-03-01
Fluorochem
055354-5g
1-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride
41684-13-3 95%
5g
£169.00 2022-03-01
Fluorochem
055354-10g
1-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride
41684-13-3 95%
10g
£285.00 2022-03-01
Fluorochem
055354-25g
1-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride
41684-13-3 95%
25g
£566.00 2022-03-01
Enamine
EN300-29763-1g
[1-(4-methoxyphenyl)ethyl](methyl)amine
41684-13-3 95%
1g
$77.0 2023-09-06
Enamine
EN300-29763-5g
[1-(4-methoxyphenyl)ethyl](methyl)amine
41684-13-3 95%
5g
$264.0 2023-09-06
Enamine
EN300-29763-10g
[1-(4-methoxyphenyl)ethyl](methyl)amine
41684-13-3 95%
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$444.0 2023-09-06

1-(4-Methoxyphenyl)-N-methylethanamine Related Literature

Additional information on 1-(4-Methoxyphenyl)-N-methylethanamine

Introduction to 1-(4-Methoxyphenyl)-N-methylethanamine (CAS No. 41684-13-3)

1-(4-Methoxyphenyl)-N-methylethanamine, identified by its Chemical Abstracts Service (CAS) number 41684-13-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This aromatic amine derivative features a phenyl ring substituted with a methoxy group at the para position, coupled with a methylamino functional group. Such structural motifs are frequently explored in medicinal chemistry due to their potential biological activity and synthetic versatility.

The compound’s molecular structure, characterized by a benzene ring with an electron-donating methoxy group and an electron-withdrawing amino group, makes it a valuable intermediate in the synthesis of more complex molecules. The presence of both electron-donating and withdrawing groups enhances its reactivity, allowing for diverse chemical transformations that can be tailored for specific pharmacological applications.

In recent years, there has been growing interest in 1-(4-Methoxyphenyl)-N-methylethanamine due to its role as a building block in the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules with potential applications in areas such as central nervous system (CNS) disorders, inflammatory diseases, and metabolic syndromes. The methoxyphenyl moiety, in particular, is known for its ability to modulate receptor binding affinities and enhance drug bioavailability.

One of the most compelling aspects of 1-(4-Methoxyphenyl)-N-methylethanamine is its utility in the synthesis of bioactive heterocycles. Heterocyclic compounds are integral to modern drug discovery, with many approved drugs featuring nitrogen-containing rings that contribute to their pharmacological properties. The compound’s ability to serve as a precursor for such structures has made it a focal point in synthetic organic chemistry research. For instance, it has been utilized in the preparation of imidazoles, pyrazoles, and other nitrogen-containing scaffolds that exhibit significant biological activity.

Recent studies have highlighted the compound’s potential in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The aromatic system of 1-(4-Methoxyphenyl)-N-methylethanamine provides an ideal platform for designing molecules that can selectively interact with target kinases. By modifying the substituents on the phenyl ring or introducing additional functional groups, researchers can fine-tune the compound’s binding affinity and selectivity profile.

The pharmaceutical industry has also explored 1-(4-Methoxyphenyl)-N-methylethanamine as a precursor for serotonin receptor modulators. Serotonin (5-hydroxytryptamine or 5-HT) receptors play a crucial role in regulating mood, appetite, and pain perception. Compounds that modulate these receptors have been widely used to treat conditions such as depression, anxiety, and gastrointestinal disorders. The structural features of 1-(4-Methoxyphenyl)-N-methylethanamine make it a promising candidate for developing novel serotonin receptor ligands with improved efficacy and reduced side effects.

Synthetic methodologies have been refined to efficiently produce 1-(4-Methoxyphenyl)-N-methylethanamine, ensuring scalability for industrial applications. Traditional approaches involve nucleophilic substitution reactions or reductive amination techniques, while newer methods employ transition-metal-catalyzed cross-coupling reactions for higher yields and selectivity. These advancements have not only improved the accessibility of the compound but also opened avenues for exploring its derivatives.

The chemical properties of 1-(4-Methoxyphenyl)-N-methylethanamine make it amenable to various functionalization strategies. For example, palladium-catalyzed coupling reactions can introduce aryl or vinyl groups at different positions on the phenyl ring, expanding its structural diversity. Additionally, hydrogenation or oxidation reactions can modify the amine functionality, leading to amides or nitriles that may exhibit enhanced biological activity.

In academic research circles, 1-(4-Methoxyphenyl)-N-methylethanamine continues to be investigated for its potential role in drug discovery programs. Computational modeling studies have suggested that derivatives of this compound may interact with specific protein targets through hydrophobic interactions and hydrogen bonding networks. These insights have guided experimental efforts toward designing more potent and selective drug candidates.

The safety profile of 1-(4-Methoxyphenyl)-N-methylethanamine is another critical consideration in its application within pharmaceutical research. While preliminary studies suggest that the compound is relatively stable under standard conditions, further toxicological assessments are necessary to evaluate its long-term effects. Collaborative efforts between synthetic chemists and pharmacologists are essential to ensure that promising leads like this one progress safely through preclinical development.

The versatility of 1-(4-Methoxyphenyl)-N-methylethanamine extends beyond pharmaceutical applications; it also finds utility in agrochemical research as a precursor for herbicides and pesticides. The structural motifs present in this compound contribute to its ability to disrupt biological pathways in pests while maintaining low toxicity to non-target organisms. Such dual functionality makes it an attractive scaffold for developing environmentally friendly agrochemicals.

Future directions in the study of 1-(4-Methoxyphenyl)-N-methylethanamine may include exploring its role in photopharmacology—where light activation is used to control drug activity. The compound’s aromatic system could be engineered to respond to specific wavelengths of light, enabling targeted therapeutic interventions with spatial and temporal precision.

In conclusion,1-(4-Methoxyphenyl)-N-methylethanamine (CAS No. 41684-13-3) represents a multifaceted compound with significant potential across multiple domains of chemical research and drug development. Its structural features, synthetic accessibility, and biological relevance make it a cornerstone molecule in medicinal chemistry investigations aimed at addressing some of today’s most pressing health challenges.

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